BenchChemオンラインストアへようこそ!

2-(3,4-Dihydro-2H-1-benzopyran-4-yl)pyrrolidine hydrochloride

Lipophilicity Physicochemical profiling Drug-likeness

2-(3,4-Dihydro-2H-1-benzopyran-4-yl)pyrrolidine hydrochloride (CAS 1803595-44-9; synonym 2-(chroman-4-yl)pyrrolidine hydrochloride) is a heterobifunctional building block that fuses a saturated pyrrolidine ring with a benzopyran (chroman) scaffold via a direct C–C bond at the chroman 4‑position. The compound is supplied as the hydrochloride salt with a molecular formula of C13H18ClNO and a molecular weight of 239.74 g·mol⁻¹, and it exhibits a computed logP of 2.73 and a topological polar surface area (TPSA) of 21.26 Ų.

Molecular Formula C13H18ClNO
Molecular Weight 239.74 g/mol
Cat. No. B13060943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dihydro-2H-1-benzopyran-4-yl)pyrrolidine hydrochloride
Molecular FormulaC13H18ClNO
Molecular Weight239.74 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2CCOC3=CC=CC=C23.Cl
InChIInChI=1S/C13H17NO.ClH/c1-2-6-13-11(4-1)10(7-9-15-13)12-5-3-8-14-12;/h1-2,4,6,10,12,14H,3,5,7-9H2;1H
InChIKeyWCTHPKQHWISZAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4-Dihydro-2H-1-benzopyran-4-yl)pyrrolidine hydrochloride: Core Structural Identity and Procurement-Relevant Baseline


2-(3,4-Dihydro-2H-1-benzopyran-4-yl)pyrrolidine hydrochloride (CAS 1803595-44-9; synonym 2-(chroman-4-yl)pyrrolidine hydrochloride) is a heterobifunctional building block that fuses a saturated pyrrolidine ring with a benzopyran (chroman) scaffold via a direct C–C bond at the chroman 4‑position . The compound is supplied as the hydrochloride salt with a molecular formula of C13H18ClNO and a molecular weight of 239.74 g·mol⁻¹, and it exhibits a computed logP of 2.73 and a topological polar surface area (TPSA) of 21.26 Ų . Its structural motif—an sp³‑hybridised pyrrolidine directly appended to an oxygen‑containing bicyclic system—differentiates it from simpler aryl‑pyrrolidines and positions it for applications that require precisely tuned lipophilicity, hydrogen‑bond capability, and conformational restriction [1].

Why Generic Pyrrolidine or Chroman Substitution Cannot Replace 2-(3,4-Dihydro-2H-1-benzopyran-4-yl)pyrrolidine hydrochloride in Structure‑Driven Research


The 2-(3,4-dihydro-2H-1-benzopyran-4-yl)pyrrolidine scaffold integrates the steric bulk of a chroman bicycle with the basicity and conformational profile of a pyrrolidine, a combination that cannot be replicated by simple interchange of either component [1]. Replacing the chroman group with a phenyl ring (e.g., 2‑phenylpyrrolidine) eliminates the ring‑oxygen hydrogen‑bond acceptor, reduces logP by ≈0.95 units, and contracts TPSA by ≈9 Ų, altering permeability, solubility, and target‑engagement properties [2]. Conversely, exchanging the pyrrolidine for piperidine or morpholine modifies pKa, ring size, and the orientation of the basic nitrogen, disrupting key interactions in receptor or enzyme pockets that rely on precise amine placement [3]. Such changes cannot be compensated by formulation or simple stoichiometry and must be evaluated through direct comparative profiling in the target assay system.

Quantitative Differentiation Evidence for 2-(3,4-Dihydro-2H-1-benzopyran-4-yl)pyrrolidine hydrochloride Versus Closest Analogs


LogP Comparison: 2-(3,4-Dihydro-2H-1-benzopyran-4-yl)pyrrolidine hydrochloride vs. 2‑Phenylpyrrolidine

The computed logP of the target compound (2.73) exceeds that of 2‑phenylpyrrolidine (1.78) by 0.95 log units, indicating significantly higher lipophilicity that may influence membrane permeability and non‑specific protein binding. This difference is ascribed to the additional carbon atoms and the embedded ether oxygen of the chroman ring .

Lipophilicity Physicochemical profiling Drug-likeness

Topological Polar Surface Area (TPSA) Comparison: 2-(3,4-Dihydro-2H-1-benzopyran-4-yl)pyrrolidine hydrochloride vs. 2‑Phenylpyrrolidine

The TPSA of the target compound (21.26 Ų) is 9.23 Ų greater than that of 2‑phenylpyrrolidine (12.03 Ų), attributable to the chroman ether oxygen which contributes an additional hydrogen‑bond acceptor without adding a donor. While both values remain well below the 140 Ų threshold for oral absorption, the difference is large enough to modulate blood‑brain barrier penetration and efflux transporter recognition [1].

Polar surface area Oral bioavailability Blood-brain barrier penetration

Hydrogen‑Bond Acceptor Capacity: 2-(3,4-Dihydro-2H-1-benzopyran-4-yl)pyrrolidine hydrochloride vs. Monocyclic Aryl‑Pyrrolidines

The target compound possesses two hydrogen‑bond acceptor sites (pyrrolidine nitrogen and chroman ether oxygen), whereas 2‑phenylpyrrolidine and other monocyclic aryl‑pyrrolidines possess only one (the pyrrolidine nitrogen). The additional H‑bond acceptor provided by the chroman oxygen offers a distinct pharmacophoric feature that can form an extra intermolecular hydrogen bond with a target protein, potentially increasing binding enthalpy and selectivity [1].

Hydrogen bonding Target engagement SAR

Conformational Restriction: Rotatable Bond Count and Stereochemical Implications

Both the target compound and 2‑phenylpyrrolidine possess a single rotatable bond between the pyrrolidine and the aromatic system; however, the fused dihydropyran ring of the chroman locks the oxygen‑containing ring into a defined chair‑like conformation, whereas the phenyl ring of 2‑phenylpyrrolidine can freely rotate around its C2‑C1′ bond. The chroman scaffold provides a larger and more rigid hydrophobic surface with a fixed orientation of the ether oxygen, which can enhance complementarity to narrow binding pockets [1][2].

Conformational restriction Pre‑organization Selectivity

Vendor‑Declared Purity and Specifiable Batch Consistency

Multiple vendors specify the compound at ≥95% purity (HPLC or NMR), with the hydrochloride salt form ensuring consistent stoichiometry and improved handling relative to the free base . In contrast, closely related analogs such as 2‑(chroman‑4‑yl)piperidine hydrochloride are not widely catalogued, and their purity and salt form are not standardised, introducing uncertainty into SAR campaigns that require matched salt forms [1].

Chemical purity Batch reproducibility Procurement

Procurement‑Relevant Application Scenarios for 2-(3,4-Dihydro-2H-1-benzopyran-4-yl)pyrrolidine hydrochloride


Medicinal Chemistry Hit‑to‑Lead Programs Requiring Moderately Lipophilic, Oxygen‑Containing Pyrrolidine Building Blocks

The compound’s logP of 2.73, approximately 0.95 units higher than 2‑phenylpyrrolidine, makes it a suitable choice when a scaffold with enhanced membrane permeability is desired without resorting to fully aromatic or halogenated systems that may introduce off‑target liabilities . Its dual H‑bond acceptor capacity supports the exploration of key polar contacts in target binding sites [1].

Structure‑Activity Relationship (SAR) Exploration of Chroman‑Containing GPCR or Enzyme Ligands

The fixed orientation of the chroman ether oxygen and the single rotatable bond between the chroman and pyrrolidine rings provide a semi‑rigid scaffold suitable for probing the effects of H‑bond acceptor geometry and conformational restriction on target selectivity. This is particularly relevant in CNS and peripheral GPCR programs where subtle changes in TPSA (ΔTPSA = +9.23 Ų vs. 2‑phenylpyrrolidine) can shift CNS penetration profiles [1].

Chiral Pool and Asymmetric Synthesis of Pyrrolidine‑Chroman Hybrids

The compound’s single chiral center at the pyrrolidine C2 position, combined with the rigid chroman scaffold, renders it a useful starting material for the preparation of enantiomerically enriched libraries. The chroman ring can undergo further functionalization (e.g., electrophilic aromatic substitution at the 6‑ or 7‑position) without disrupting the pyrrolidine chiral center, enabling systematic exploration of substitution vectors .

Fragment‑Based Drug Discovery (FBDD) Where Balanced Lipophilicity and Polarity Are Critical

With a molecular weight of 239.74 g·mol⁻¹, a TPSA of 21.26 Ų, and a logP of 2.73, the compound resides within Rule‑of‑3 space for fragments. The availability of the hydrochloride salt ensures aqueous solubility for screening while the chroman oxygen offers an additional vector for hit elaboration via structure‑guided linking or growing strategies [1].

Quote Request

Request a Quote for 2-(3,4-Dihydro-2H-1-benzopyran-4-yl)pyrrolidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.